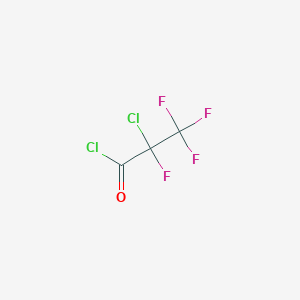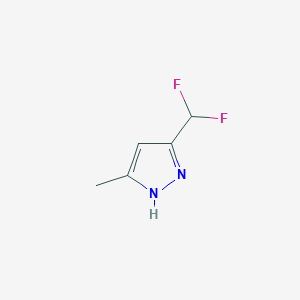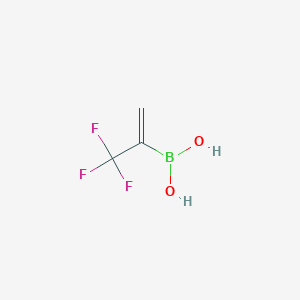
6-(Trifluoromethyl)pyridin-3-ol
Descripción general
Descripción
“6-(Trifluoromethyl)pyridin-3-ol” is a chemical compound with the empirical formula C6H4F3NO . It is used in the preparation of tricyclic dihydroimidazopyrimidone derivatives, which act as lipoprotein-associated phospholipase A2 inhibitors .
Synthesis Analysis
The synthesis of “6-(Trifluoromethyl)pyridin-3-ol” involves a solution of 6-(trifluoromethyl)pyridine-3-ol and sodium carbonate in water, which is cooled in an ice bath. Sodium hypochlorite solution is then added portionwise over 30 minutes, and the reaction is stirred at 0° C. for 2 hours.
Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)pyridin-3-ol” is represented by the SMILES string Oc1ccc(nc1)C(F)(F)F . The InChI key for this compound is VFOBDHYPESAMAF-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound “6-(Trifluoromethyl)pyridin-3-ol” can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .
Aplicaciones Científicas De Investigación
Synthesis and Bio-evaluation
6-(Trifluoromethyl)pyridin-3-ol, as a precursor in the synthesis of various compounds, has shown significant applications in bio-evaluation. Notably, its role in the synthesis of bis(trifluoromethyl) phenyl-triazole-pyridine hybrids shows promise against bacterial and fungal strains, indicating its potential in antimicrobial research (Jha & Ramarao, 2017).
Antimicrobial Activities
Investigations into antimicrobial activities of compounds derived from 6-(Trifluoromethyl)pyridin-3-ol have been extensive. For instance, the study of 2-chloro-6-(trifluoromethyl)pyridine's antimicrobial properties and its interaction with DNA offer insights into potential medical applications (Evecen et al., 2017).
Formation in Foods
The formation of 6-(hydroxymethyl)pyridin-3-ol, a compound related to 6-(Trifluoromethyl)pyridin-3-ol, in foods like honey, underlines its relevance in food chemistry. This finding is crucial for understanding the thermal reactions and the impact of such compounds in our diet (Hidalgo et al., 2020).
Safety And Hazards
Direcciones Futuras
The design of molecules containing “6-(Trifluoromethyl)pyridin-3-ol” focuses on maintaining potency at Na v 1.7, improving selectivity over the hERG channel, and overcoming phospholipidosis observed with the initial leads . It is expected that many novel applications of “6-(Trifluoromethyl)pyridin-3-ol” will be discovered in the future .
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(11)3-10-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBDHYPESAMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382629 | |
| Record name | 6-(trifluoromethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridin-3-ol | |
CAS RN |
216766-12-0 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216766-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(trifluoromethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)


